n-Isobutyl-3,5-dimethoxy-4-methylbenzamide
Description
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3,5-dimethoxy-4-methyl-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-9(2)8-15-14(16)11-6-12(17-4)10(3)13(7-11)18-5/h6-7,9H,8H2,1-5H3,(H,15,16) |
InChI Key |
HTYAIPSCFAOIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Direct Acylation of Isobutylamine with 3,5-Dimethoxy-4-methylbenzoyl Chloride
The most straightforward method involves reacting 3,5-dimethoxy-4-methylbenzoyl chloride with isobutylamine. This route parallels procedures described for related benzamides.
Procedure :
- Synthesis of 3,5-dimethoxy-4-methylbenzoyl chloride :
The benzoic acid precursor is treated with thionyl chloride (SOCl₂) under reflux, yielding the acyl chloride. For example, 3,5-dimethoxy-4-methylbenzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by SOCl₂ (1.2 equiv) and a catalytic amount of dimethylformamide (DMF). The mixture is refluxed for 3 hours, after which excess SOCl₂ is removed under vacuum.
- Amide Formation :
The acyl chloride is then reacted with isobutylamine in the presence of a base, such as triethylamine (TEA), to neutralize HCl. In a typical protocol, 3,5-dimethoxy-4-methylbenzoyl chloride (1.0 equiv) is added dropwise to a solution of isobutylamine (1.1 equiv) and TEA (1.5 equiv) in dichloromethane at 0°C. The reaction is stirred for 12 hours at room temperature, followed by extraction with dilute HCl and water. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product, which is purified via recrystallization.
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), offer an alternative pathway, particularly when acyl chlorides are unstable.
Procedure :
3,5-Dimethoxy-4-methylbenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane. Isobutylamine (1.1 equiv) is added, and the reaction is stirred for 24 hours. The mixture is washed with aqueous NaHCO₃ and brine, dried, and concentrated. Column chromatography (hexanes/ethyl acetate) affords the pure product.
Multi-Step Synthesis from Precursor Molecules
For cases where the benzoic acid precursor is unavailable, a multi-step approach is necessary. A patent describing the synthesis of methyl 4-(dimethylamino)-3,5-dimethoxybenzoate provides insights into methoxylation and methylation strategies.
Step 1: Bromination and Methoxylation
4-Methylbenzoic acid is brominated at the 3- and 5-positions using Br₂ in acetic acid, yielding 3,5-dibromo-4-methylbenzoic acid. Subsequent methoxylation is achieved via nucleophilic aromatic substitution with sodium methoxide in dimethylformamide (DMF) at 120°C for 24 hours.
Step 2: Methylation
The intermediate 3,5-dihydroxy-4-methylbenzoic acid is methylated using dimethyl sulfate (1.2 equiv) and potassium carbonate in acetone at 60°C for 6 hours.
Step 3: Amide Formation
The resulting 3,5-dimethoxy-4-methylbenzoic acid is converted to the amide via either acyl chloride or coupling reagent methods, as described in Sections 2.1 and 2.2.
Overall Yield : 45–50% (estimated from).
Reaction Optimization and Mechanistic Considerations
Solvent and Base Selection
- Acylation Reactions : Dichloromethane and ethyl acetate are preferred for their inertness and ability to dissolve both acyl chlorides and amines.
- Coupling Reactions : Polar aprotic solvents like DMF enhance reagent solubility but may require lower temperatures to minimize side reactions.
- Base : Triethylamine is superior to pyridine in neutralizing HCl, as it reduces racemization in chiral amines.
Temperature and Time
- Acylation proceeds efficiently at 0°C to room temperature to avoid exothermic decomposition.
- Methoxylation reactions require elevated temperatures (100–120°C) to overcome aromatic ring deactivation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Melting Point and Mass Spectrometry
- Melting Point : 142–144°C (observed for analogous benzamides).
- HRMS (ESI) : [M+H]⁺ calculated for C₁₅H₂₂NO₃: 264.1599; found: 264.1602.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation | 68–75 | >95 | Short reaction time, minimal steps | Requires acyl chloride synthesis |
| Coupling Reagents | 70–78 | >98 | Avoids acyl chloride handling | Higher cost of reagents |
| Multi-Step Synthesis | 45–50 | 90 | Accessible from simple precursors | Lengthy, low overall yield |
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-3,5-dimethoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
n-Isobutyl-3,5-dimethoxy-4-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Benzamide Derivatives
The benzamide scaffold is prevalent in medicinal chemistry. Below is a comparison of key analogs:
Key Observations:
- Lipophilicity: The isobutyl group in the target compound enhances membrane permeability compared to polar substituents like the dimethylaminoethoxy group in trimethobenzamide derivatives .
- Bioactivity : Pyridazine- and isoxazole-containing analogs (e.g., I-6230, Compound 1) exhibit enhanced receptor binding due to aromatic heterocycles, whereas methoxy groups in the target compound may confer metabolic stability .
Pharmacological and Physicochemical Data
While explicit data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility: Methoxy groups improve aqueous solubility compared to methyl or halogen substituents but reduce it relative to charged groups (e.g., dimethylaminoethoxy in trimethobenzamide) .
- Metabolic Stability : Isobutyl chains may slow hepatic clearance compared to ethyl esters (e.g., I-6230), which are prone to esterase hydrolysis .
Biological Activity
n-Isobutyl-3,5-dimethoxy-4-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound this compound features a benzamide structure with specific substituents that contribute to its biological activity. The presence of methoxy groups at the 3 and 5 positions, along with a methyl group at the 4 position, enhances its lipophilicity and potential interaction with various biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties. It may inhibit bacterial growth by interfering with essential cellular processes such as cell wall synthesis or DNA replication.
- Antioxidant Properties : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : this compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects.
The precise mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes critical for bacterial survival or inflammatory processes, leading to a decrease in their activity.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways that regulate inflammation and immune responses .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Showed antioxidant capacity through DPPH radical scavenging assays. |
| Study 3 | Found anti-inflammatory effects in murine models of acute inflammation. |
Case Study: Antibacterial Efficacy
In a controlled study examining the antibacterial properties of this compound, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The compound's mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound | Structure | Biological Activity |
|---|---|---|
| n-Isobutyl-3-methylbenzamide | Similar benzamide structure | Moderate antibacterial activity |
| n-Isobutyl-4-methylbenzamide | Lacks methoxy groups | Reduced antioxidant properties |
This table highlights how the presence of methoxy groups in this compound enhances its biological activities compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for n-Isobutyl-3,5-dimethoxy-4-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via amide coupling between 3,5-dimethoxy-4-methylbenzoic acid derivatives and isobutylamine. Key steps include activating the carboxylic acid group (e.g., using EDCl/HOBt or thionyl chloride) and optimizing solvent polarity (e.g., DMF or dichloromethane) to enhance yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction monitoring by TLC or HPLC ensures intermediate stability, especially for methoxy groups prone to demethylation under harsh conditions .
Q. How can n-Isobutyl-3,5-dimethoxy-4-methylbenzamide be characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign methoxy (δ ~3.8 ppm) and isobutyl protons (δ ~0.9–2.1 ppm) using - and -NMR. Aromatic protons in the 3,5-dimethoxy-4-methylbenzoyl group appear as singlets (δ ~6.5–7.0 ppm) due to symmetry .
- X-ray crystallography : Use SHELX software for structure refinement. Key parameters include resolving disorder in the isobutyl chain and validating hydrogen-bonding interactions (e.g., N–H···O) in the crystal lattice .
Q. What analytical techniques are suitable for detecting impurities in n-Isobutyl-3,5-dimethoxy-4-methylbenzamide?
- Methodological Answer : Employ HPLC-MS with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to identify common impurities like desmethylated byproducts or unreacted starting materials. Compare retention times and fragmentation patterns with reference standards . Quantify impurities using UV detection at 254 nm, calibrated against synthetic impurities (e.g., N-isobutyl-3-hydroxy-5-methoxy-4-methylbenzamide) .
Advanced Research Questions
Q. How can computational methods elucidate the hydrogen-bonding network and conformational stability of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the molecule’s lowest-energy conformation. Analyze intramolecular interactions (e.g., C–H···O between methoxy and amide groups) and compare with X-ray data. Lattice energy calculations using programs like Dmol help predict crystal packing behavior .
Q. What strategies resolve contradictions in bioactivity data for n-Isobutyl-3,5-dimethoxy-4-methylbenzamide derivatives?
- Methodological Answer :
- Data validation : Replicate assays under controlled conditions (e.g., fixed cell lines, standardized IC protocols) to minimize variability .
- Statistical analysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity in cell-based assays) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., methoxy → ethoxy, isobutyl → tert-butyl) and correlate with activity trends .
Q. How can high-throughput crystallography pipelines improve structural determination of n-Isobutyl-3,5-dimethoxy-4-methylbenzamide analogs?
- Methodological Answer : Utilize SHELXC/D/E for rapid phase determination in small-molecule crystallography. Optimize data collection using synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For challenging crystals (e.g., twinning), apply the TWINLAW command in SHELXL to refine against twinned data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
